3-Methylhept-6-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-methylhept-6-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-7(2)8(3)9/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
ZEWJFQRAPALZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C(C)O |
Origin of Product |
United States |
Contextual Significance Within the Field of Alkenol Chemistry
Alkenols, or unsaturated alcohols, are a significant class of compounds in organic chemistry, primarily due to the dual reactivity afforded by their hydroxyl and alkene functional groups. They serve as versatile intermediates in the synthesis of a wide array of organic molecules. The specific placement of the double bond and the alcohol group, along with any alkyl substituents, dictates the compound's reactivity and potential applications.
A notable example within this chemical family is the isomer 6-methylhept-5-en-2-ol, commonly known as sulcatol, which functions as an aggregation pheromone for the ambrosia beetle Gnathotrichus sulcatus. researchgate.net The synthesis of specific enantiomers of sulcatol is a subject of considerable research, often employing chiral precursors and enzymatic resolutions to achieve high optical purity. researchgate.net Similarly, research has been conducted on the synthesis of other isomers, such as (S)-3-methylhept-6-en-1-ol, as part of synthetic routes toward pheromones. beilstein-journals.org
The significance of 3-Methylhept-6-en-2-ol lies in its structural similarity to these well-studied alkenols. It possesses two stereocenters (at C2 and C3) and a terminal alkene, making it a chiral building block. The presence of these features suggests its potential utility in stereoselective synthesis, where the controlled formation of specific stereoisomers is crucial for creating target molecules with precise three-dimensional arrangements, a key aspect in fields like medicinal chemistry and materials science.
Current Research Landscape and Identified Gaps Pertaining to 3 Methylhept 6 En 2 Ol
Established Synthetic Routes to this compound
The creation of this compound relies on established organic chemistry principles, focusing on either modifying existing unsaturated molecules or building the carbon backbone from smaller units.
Strategies Employing Directed Functionalization of Unsaturated Precursors
Modern synthetic methods increasingly leverage the functionalization of unsaturated systems, where C-C double or triple bonds act as handles for introducing new atoms and functional groups. Radical-mediated carbofunctionalization of alkenes represents one such advanced strategy. ntu.edu.sg This approach involves the addition of a carbon-centered radical to an alkene, followed by subsequent reactions to build molecular complexity. ntu.edu.sg Another powerful technique is transition metal-catalyzed reactions, such as the palladium-catalyzed carboetherification of γ-hydroxy alkenes. nih.gov These reactions can form both a C-O and a C-C bond in a single step, offering an efficient pathway to complex molecules. nih.gov For instance, a related compound, (Z)-3-methylhepta-2,5-dien-1-ol, can be synthesized via a ligand-free Pd-catalyzed coupling of a stannyl (B1234572) alcohol with a crotyl carbonate, demonstrating the formation of a key C-C bond with high regioselectivity. nih.gov
Approaches for Constructing the Heptene Carbon Skeleton with a Methyl Branch
Classic organometallic chemistry provides robust methods for constructing the carbon skeleton of this compound. Grignard reactions are a cornerstone of this approach. For example, the reaction of an appropriate Grignard reagent, such as but-3-en-1-ylmagnesium bromide, with 2-methylpropanal would yield the desired carbon backbone and alcohol functionality after an aqueous workup. Similarly, the addition of methyllithium (B1224462) or a methyl Grignard reagent to hept-6-en-2-one would produce the tertiary alcohol isomer, 6-methylhept-6-en-2-ol (B14676703). researchgate.net The synthesis of related propargylic alcohols often involves the addition of organometallic reagents to alkynes, a strategy that can be adapted for this molecule's synthesis.
Stereoselective Synthesis of this compound and Its Enantiomers
Due to the presence of two chiral centers at carbons 2 and 3, this compound can exist as four different stereoisomers. Controlling the absolute and relative stereochemistry is a significant challenge that is addressed by stereoselective synthesis.
Asymmetric Catalysis and Chiral Auxiliaries in Chiral Center Induction
Asymmetric synthesis is crucial for producing enantiomerically pure compounds. sigmaaldrich.com This can be achieved by using chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction before being removed. sigmaaldrich.com For example, the synthesis of the related pheromone (R)-6-methylhept-5-en-2-ol (sulcatol) has been accomplished through a sequence involving the conjugate addition of a chiral lithium amide to an unsaturated ester. rsc.org Evans oxazolidinones and Myer's auxiliaries are other well-established chiral auxiliaries used in asymmetric alkylations and aldol (B89426) reactions to create specific stereocenters, which can then be elaborated into the target molecule. nih.gov Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is another powerful approach. For instance, the Sharpless asymmetric dihydroxylation uses a chiral ligand to create vicinal diols with high enantiomeric purity from alkenes. acs.org
Enantioselective Reduction Strategies for Precursor Ketones of this compound
A highly effective method for obtaining enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone precursor, 3-Methylhept-6-en-2-one. nih.gov This can be accomplished through both biocatalytic and chemocatalytic methods.
Biocatalysis : Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. lookchem.com By selecting an appropriate ADH with a specific cofactor preference, either the (R)- or (S)-enantiomer of the alcohol can be produced with high enantiomeric excess (ee). lookchem.com
Chemocatalysis : The Corey-Bakshi-Shibata (CBS) reduction is a well-known chemical method for the enantioselective reduction of ketones. nih.gov This reaction uses a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane (B79455) dimethylsulfide (BMS) to achieve high yields and enantioselectivities, even for sterically hindered ketones. nih.gov
| Reduction Method | Precursor Ketone | Catalyst/Reagent | Key Feature |
| Biocatalytic Reduction | 6-Methyl-5-hepten-2-one | Alcohol Dehydrogenase (ADH) | High enantioselectivity, "green" chemistry. lookchem.com |
| CBS Reduction | Hindered tert-alkyl ketones | (S)-Me-CBS / Borane | Effective for sterically hindered ketones, provides high ee. nih.gov |
Diastereoselective Control in Multi-Step Synthetic Sequences
When a molecule already contains a stereocenter, it can influence the creation of subsequent stereocenters—a process known as diastereoselective control. This is particularly relevant in cyclization reactions where acyclic precursors like 6-methylhept-5-en-2-ol or 6-methylhept-6-en-2-ol are used to synthesize substituted cyclic ethers such as tetrahydropyrans. nih.govnih.gov The Prins cyclization and related oxonium-ene reactions are powerful examples of this principle. nih.govnih.gov In these reactions, a Lewis acid catalyst promotes the condensation of the alkenol with an aldehyde, forming an oxocarbenium ion that is then trapped by the intramolecular alkene. researchgate.netresearchgate.net The stereochemistry of the starting alcohol directs the formation of the new stereocenters in the ring, often with high diastereoselectivity. researchgate.netnih.gov
Various Lewis acids have been studied to optimize the yield and diastereoselectivity of these cyclizations.
| Lewis Acid Catalyst | Substrates | Reaction Type | Outcome | Reference |
| In(OTf)₃ | 6-methylhept-5-en-2-ol, furfural | Oxonium-ene | Forms trans-2,3,6-trisubstituted tetrahydropyran (B127337). | nih.gov |
| Sc(OTf)₃ | 6-methylhept-6-en-2-ol, p-nitrobenzaldehyde | Prins-type Cyclization | Yields a mix of tetrahydropyran and oxocene products. | nih.gov |
| TMSOTf | 6-methylhept-6-en-2-ol, p-nitrobenzaldehyde | Prins-type Cyclization | Favors the formation of the eight-membered oxocene product. | nih.gov |
| HBF₄·Et₂O | 6-methylhept-5-en-2-ol, arylaldehydes, nitriles | Prins-Ritter | Three-component reaction yielding highly substituted tetrahydropyrans. researchgate.netnih.gov | researchgate.net |
| Pd₂(dba)₃/S-Phos | γ-hydroxy internal alkenes | Carboetherification | Highly diastereoselective synthesis of polysubstituted tetrahydrofurans. nih.gov | nih.gov |
This diastereoselective control is fundamental in the synthesis of complex natural products where precise arrangement of multiple stereocenters is required. nih.gov
Novel Synthetic Methodologies for this compound and Structurally Related Alkenols
The synthesis of specific chiral alkenols such as this compound presents a unique challenge in selectively controlling both the stereochemistry of the alcohol and the geometry of the carbon-carbon double bond. Modern synthetic strategies are moving beyond classical methods to embrace more efficient, selective, and sustainable technologies. Advanced methodologies, including biocatalysis, continuous flow processing, and metal-catalyzed reactions, offer powerful solutions for constructing these valuable molecular scaffolds.
Enzymatic and Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral alcohols like this compound, enzymes provide unparalleled stereocontrol. The primary biocatalytic strategies involve the asymmetric reduction of a prochiral ketone precursor or the kinetic resolution of a racemic alcohol mixture.
Asymmetric Reduction of Ketones: The most direct enzymatic route to a specific enantiomer of this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-methylhept-6-en-2-one. Alcohol dehydrogenases (ADHs) are a class of enzymes that, with the use of a sacrificial cofactor like NADPH or NADH, can deliver a hydride to a ketone with high facial selectivity. The cofactor is typically recycled in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose) to make the process economically viable. acs.org Engineered ADHs and other reductases, often sourced from microorganisms like yeast or bacteria, can provide access to either the (S) or (R) enantiomer of the desired alcohol with high enantiomeric excess (ee). acs.orgmdpi.com
Kinetic Resolution of Racemic Alcohols: An alternative approach begins with a racemic mixture of this compound. Lipases are commonly used to selectively acylate one enantiomer in a process known as kinetic resolution. For instance, porcine pancreatic lipase (B570770) can preferentially catalyze the transesterification of one enantiomer, allowing for the separation of the unreacted, enantiomerically pure alcohol from the newly formed ester. researchgate.net The efficiency of such resolutions can be significantly enhanced by optimizing the solvent, acyl donor, and enzyme preparation. researchgate.net
Recent advances also include the use of engineered hemoproteins, such as variants of cytochrome P450, which can catalyze complex reactions including stereoconvergent transformations, converting both isomers of a starting material into a single, stereopure product. nih.gov While not directly demonstrated on this compound, these biocatalytic methods represent the forefront of synthesizing chiral alkenols with high precision.
| Enzyme Type | Methodology | Substrate Type | Key Advantage(s) |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketone (e.g., 3-methylhept-6-en-2-one) | Direct synthesis of a single enantiomer, high ee |
| Lipase | Kinetic Resolution | Racemic Alcohol (e.g., (±)-3-methylhept-6-en-2-ol) | High enantioselectivity, mild reaction conditions |
| Ene-Reductase | Conjugate Reduction | α,β-Unsaturated Ketone | Selective reduction of C=C bonds |
| Cytochrome P450 Variant | Stereoconvergent Alkylation | Isomeric Silyl Enol Ethers | Converts both isomers to a single chiral product nih.gov |
Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous flow processing is a key development for scaling up the production of fine chemicals, offering improved safety, efficiency, and consistency. For the synthesis of alkenols, flow chemistry provides innovative solutions, particularly for reactions that are difficult to control in batch, such as hydrogenations.
A highly promising approach for producing alkenols is the electrocatalytic semi-hydrogenation of the corresponding alkynols in a continuous flow electrolyzer. nih.govresearchgate.net This method avoids the use of high-pressure hydrogen gas and expensive palladium catalysts, which are common in traditional semi-hydrogenation reactions. nih.gov For a structurally related synthesis, a copper nanoarray catalyst derived from CuO can achieve high selectivity for the conversion of an alkynol to an alkenol under ambient conditions. researchgate.net In a two-electrode flow system, this process can achieve high single-pass conversion and continuous production rates, highlighting its industrial potential. nih.govresearchgate.net
| Technology | Key Features | Substrate Example | Performance Metrics |
| Electrocatalytic Flow Hydrogenation | Avoids high-pressure H₂, Pd-free, ambient conditions, continuous production | 2-Methyl-3-butyn-2-ol | 93% single-pass conversion, 97% selectivity for the alkenol, ~169 g gCu⁻¹ h⁻¹ production rate nih.govresearchgate.net |
| Integrated Photochemical/Thermal Flow | Multi-step sequence in a single process, drastic reduction in reaction time | Tetrahydrophthalic anhydride (B1165640) and an alkenol | Reaction time reduced from >24 hours to <10 minutes, kg/day equivalent productivity scispace.com |
Metal-Catalyzed Coupling Reactions for Alkenol Scaffold Construction
Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon bonds, forming the backbone of molecules like this compound. These reactions allow for the precise and modular assembly of complex structures from simpler, readily available building blocks.
The carbon framework of this compound can be envisioned as being assembled through various C-C bond-forming strategies. For example, a Suzuki-Miyaura coupling, which typically uses a palladium catalyst, could join an organoboron compound with an organohalide to form a key C-C bond in the main chain. acs.org Similarly, Negishi coupling (using organozinc reagents) or other related cross-coupling reactions provide a versatile toolbox for organic synthesis. eie.grthieme-connect.de
More advanced metal-catalyzed reactions can create multiple bonds or complex ring systems in a single step. Indium(III)-catalyzed cascade cycloisomerization reactions of 1,5-enynes, for example, can generate complex polycyclic frameworks stereoselectively under mild conditions. acs.org A study on this reaction utilized (E)-3-methylhept-2-en-6-yn-1-ol, a compound structurally very similar to the target molecule, demonstrating the relevance of this methodology. acs.org The reaction proceeds through a cascade of cyclizations, showcasing a sophisticated approach to building molecular complexity. acs.org Furthermore, transition metals like rhodium and nickel are used in domino reactions and carbocyclizations to construct highly substituted cyclic and acyclic scaffolds from simple unsaturated precursors like enynes. rsc.orgbeilstein-journals.org These powerful methods enable the efficient construction of the core structures of a wide range of alkenols.
| Reaction Type | Metal Catalyst | Bond Formation / Transformation | Relevance to Alkenol Synthesis |
| Suzuki-Miyaura Coupling | Palladium | C(sp²)–C(sp³) or C(sp²)–C(sp²) | Modular construction of the carbon backbone acs.org |
| Cascade Cycloisomerization | Indium(III) | 1,5-enyne cyclization and subsequent C-C or C-O bond formation | Builds complex scaffolds from linear precursors related to the target acs.org |
| Carbocyclization / Domino Reactions | Rhodium, Nickel | [m+n+o] cycloadditions, ring-opening/cyclization | Stereoselective assembly of functionalized cyclic/acyclic scaffolds rsc.orgbeilstein-journals.org |
Reaction Chemistry and Mechanistic Investigations of 3 Methylhept 6 En 2 Ol
Oxidation Reactions of the Secondary Alcohol Moiety in 3-Methylhept-6-en-2-ol
The oxidation of the secondary alcohol in this compound to a ketone is a fundamental transformation. The primary challenge lies in achieving this conversion with high selectivity, leaving the terminal alkene moiety untouched. The choice of oxidizing agent and reaction conditions is paramount to prevent unwanted side reactions such as oxidative cleavage of the double bond.
Selective Transformation to 3-Methylhept-6-en-2-one
The conversion of this compound to 3-methylhept-6-en-2-one requires mild and chemoselective oxidizing agents that are compatible with the alkene functional group. slideshare.netresearchgate.net Several modern oxidation protocols are effective for this purpose, avoiding the harsh conditions and toxic byproducts associated with traditional strong oxidants. rsc.orgorganic-chemistry.org
Commonly employed methods include:
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a highly selective and mild oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org It operates under neutral pH and at room temperature, which helps in preserving sensitive functional groups like alkenes. wikipedia.org The reaction proceeds via a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of the alpha-hydrogen to form the ketone. wikipedia.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. alfa-chemistry.comorganic-chemistry.orgjk-sci.com The Swern oxidation is renowned for its mild conditions and high tolerance for a wide array of functional groups, making it an excellent choice for unsaturated alcohols. organic-chemistry.orgbyjus.com
Chromium-Based Reagents (in specific forms): While strong chromium oxidants like Jones reagent can attack alkenes, milder complexes such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are generally more selective for alcohol oxidation in dichloromethane, minimizing reactions with the double bond.
The following table summarizes the key features of these selective oxidation methods.
Interactive Table: Comparison of Selective Oxidation Reagents
Select a reagent from the dropdown to view its typical reaction conditions and advantages for the selective oxidation of this compound.
| Feature | Details |
|---|---|
| Typical Solvent | |
| Temperature | |
| Key Advantages | |
| Workup |
Alternative Oxidative Pathways and Product Profile Analysis
When stronger, less selective oxidizing agents are used, or if reaction conditions are not carefully controlled, alternative reaction pathways can compete with the desired ketone formation. The primary alternative pathway involves the reaction at the terminal alkene.
Strong oxidants like hot, concentrated potassium permanganate (B83412) (KMnO₄) can cause oxidative cleavage of the carbon-carbon double bond. chemistrysteps.comlibretexts.orgjove.commasterorganicchemistry.com In the case of the terminal alkene in this compound, this cleavage would initially yield 2-hydroxy-3-methylhexanal and formaldehyde. The aldehyde products, however, are susceptible to further oxidation under these strong conditions. chemistrysteps.com The secondary alcohol could also be oxidized. This would lead to a complex mixture of products, including 3-methyl-2-oxohexanoic acid and carbon dioxide.
A product profile analysis of such a reaction would likely reveal the presence of the desired 3-methylhept-6-en-2-one (if any), the over-oxidation product 3-methyl-2-oxohexanoic acid, and potentially other degradation products.
| Oxidizing Condition | Moiety Targeted | Potential Products |
| Mild/Selective (e.g., DMP, Swern) | Secondary Alcohol | 3-Methylhept-6-en-2-one |
| Strong/Non-Selective (e.g., hot KMnO₄) | Alkene and Alcohol | 3-Methyl-2-oxohexanoic acid, Carbon Dioxide, other cleavage fragments |
Transformations at the Hydroxyl Group of this compound and Its Derivatives
The hydroxyl group is a primary site for the functionalization of this compound. Its reactivity is significantly influenced by the adjacent double bond, which can lead to allylic rearrangements.
Nucleophilic substitution reactions at the C2 position of this compound can proceed through various mechanisms, including S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. The operative mechanism is dependent on the reaction conditions, the nature of the nucleophile, and the leaving group.
Protonation of the hydroxyl group converts it into a good leaving group (H(_2)O), facilitating the formation of a resonance-stabilized allylic carbocation. libretexts.org This carbocation can then be attacked by a nucleophile at either the C2 or C4 position, leading to a mixture of products. For instance, the reaction with hydrogen halides (HX) can yield both 3-halo-3-methylhept-6-ene and 2-halo-3-methylhept-5-ene. The S(_N)1 pathway is favored under acidic conditions with weakly nucleophilic reagents. libretexts.org
Alternatively, the hydroxyl group can be converted to a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. Under these conditions, with a strong nucleophile, the S(_N)2 mechanism may compete, leading to inversion of stereochemistry at the C2 position. stackexchange.com The S(_N)2' mechanism, involving a concerted attack at the double bond, is also a possibility, particularly with certain copper or palladium catalysts.
| Reaction Type | Reagents | Typical Products | Mechanism |
| Hydrohalogenation | HCl, HBr, HI | 3-Halo-3-methylhept-6-ene, 2-Halo-3-methylhept-5-ene | S(_N)1/S(_N)1' |
| Tosylation & Substitution | 1. TsCl, pyridine (B92270); 2. Nu | 2-Nu-3-methylhept-6-ene | S(_N)2 |
| Palladium-Catalyzed Amination | Amine, Pd catalyst | 2-Amino-3-methylhept-6-ene | Catalytic Cycle |
This table presents expected outcomes based on general reactions of secondary allylic alcohols.
Esterification: this compound can be readily esterified to form the corresponding esters. A common method is the Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst. However, due to the potential for acid-catalyzed dehydration or rearrangement, milder methods are often preferred. libretexts.org Acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine is a highly effective method for producing esters without skeletal rearrangement.
Palladium-catalyzed allylic esterification represents a modern approach where a π-allyl palladium intermediate is formed, followed by nucleophilic attack of a carboxylic acid. acs.org This method can offer high regio- and stereoselectivity.
| Esterification Method | Reagents | Product Example | Key Features |
| Fischer Esterification | Carboxylic Acid, H | 3-Methylhept-6-en-2-yl acetate | Equilibrium-driven, risk of side reactions |
| Acylation | Acyl Chloride, Pyridine | 3-Methylhept-6-en-2-yl benzoate | High yield, avoids strong acid |
| Palladium-Catalyzed | Carboxylic Acid, Pd Catalyst | (E)-3-Methylhept-5-en-2-yl acetate | High selectivity, mild conditions |
This table illustrates common esterification methods applicable to secondary allylic alcohols.
Etherification: The synthesis of ethers from this compound can be achieved through several routes. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. However, elimination reactions can be a significant side reaction, especially with sterically hindered halides. nih.gov
Acid-catalyzed etherification, where the alcohol reacts with another alcohol molecule or a different alcohol, can also be employed. This reaction typically requires careful temperature control to favor ether formation over alkene formation. masterorganicchemistry.com More contemporary methods involve transition metal catalysis, such as iron(III) triflate-catalyzed dehydrative etherification, which can proceed under milder conditions. nih.govacs.org
| Etherification Method | Reagents | Product Example | Key Features |
| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | 2-Methoxy-3-methylhept-6-ene | Strong base, risk of elimination |
| Acid-Catalyzed Dehydration | H(_2)SO(_4), heat | Di(3-methylhept-6-en-2-yl) ether | Requires careful temperature control |
| Iron-Catalyzed Etherification | Alcohol, Fe(OTf)(_3) | 2-Ethoxy-3-methylhept-6-ene | Catalytic, milder conditions |
This table outlines common etherification strategies for secondary allylic alcohols.
Investigations into Reaction Kinetics and Thermodynamics of this compound Transformations
While specific kinetic and thermodynamic data for this compound are not extensively documented, general principles governing the reactions of secondary allylic alcohols can be applied.
The kinetics of nucleophilic substitution reactions are highly dependent on the mechanism. S(_N)1 reactions would exhibit first-order kinetics, with the rate depending solely on the concentration of the protonated alcohol or its derivative. In contrast, S(_N)2 reactions would display second-order kinetics, with the rate being dependent on the concentrations of both the alcohol derivative and the nucleophile. mdpi.com
For esterification and etherification reactions, the thermodynamics are often governed by the equilibrium between reactants and products. In acid-catalyzed reactions, the removal of water can drive the reaction towards the product side, in accordance with Le Chatelier's principle.
The relative stability of the potential products of allylic rearrangement also plays a crucial thermodynamic role. The formation of a more substituted, and thus more stable, double bond in the product can provide a thermodynamic driving force for rearrangement. quimicaorganica.org
Detailed Mechanistic Studies of this compound Reactivity
Detailed mechanistic studies of reactions involving secondary allylic alcohols often focus on the role of the allylic system in stabilizing intermediates and transition states.
In acid-catalyzed reactions, the key intermediate is the resonance-stabilized allylic carbocation. The distribution of the positive charge between C2 and C4 of the heptenyl chain dictates the regioselectivity of the nucleophilic attack. Computational studies on similar systems can provide insights into the charge distribution and the relative energies of the possible carbocation conformers.
Palladium-catalyzed reactions proceed through a different mechanistic manifold involving the formation of a π-allyl palladium complex. The stereochemical outcome of these reactions is often determined by the nature of the ligands on the palladium center and whether the nucleophile attacks the π-allyl complex from the face opposite to the metal (external attack) or from the same face (internal attack). acs.org
Mechanistic investigations of these transformations often employ techniques such as isotopic labeling, kinetic studies, and computational modeling to elucidate the precise pathways of the reactions. mdpi.com For instance, the use of a deuterated nucleophile could help track the site of attack and any subsequent rearrangements.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylhept 6 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the constitution and configuration of organic molecules in solution. For 3-Methylhept-6-en-2-ol, which possesses two stereocenters (C2 and C3), NMR is indispensable for determining the relative stereochemistry of the diastereomers (e.g., syn and anti).
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural elucidation of this compound. While limited experimental data for this specific compound is publicly available, a doctoral thesis has reported partial ¹H NMR data in deuterochloroform (CDCl₃). The reported chemical shifts for the vinylic protons are δ 5.82 (ddt, J = 16.8, 10.3, 6.7 Hz, 1H, H6), 5.03 (dd, J = 17.1, 2.4 Hz, 1H, H7a), and 4.96 (dd, J = 10.3, 1.0 Hz, 1H, H7b). The proton on the carbon bearing the hydroxyl group (H2) was reported as a multiplet at δ 3.64.
¹H NMR Spectroscopy: A full ¹H NMR spectrum would provide chemical shifts, coupling constants, and multiplicities for all protons. Based on the structure, the following table outlines the expected ¹H NMR data.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| H1 (CH₃) | ~1.2 | Doublet | J = 6-7 |
| H2 | ~3.6-3.8 | Multiplet | - |
| H3 | ~1.5-1.7 | Multiplet | - |
| H4 | ~1.3-1.5 | Multiplet | - |
| H5 | ~2.0-2.2 | Multiplet | - |
| H6 | ~5.8 | ddt | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 7 |
| H7a | ~5.0 | dd | Jtrans ≈ 17, Jgeminal ≈ 2 |
| H7b | ~4.9 | dd | Jcis ≈ 10, Jgeminal ≈ 2 |
| 3-CH₃ | ~0.9 | Doublet | J = 6-7 |
| OH | Variable | Singlet (broad) | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. Predicted chemical shifts are presented in the table below.
| Carbon | Expected Chemical Shift (ppm) |
| C1 | ~23 |
| C2 | ~70-75 |
| C3 | ~35-40 |
| C4 | ~30-35 |
| C5 | ~30-35 |
| C6 | ~138 |
| C7 | ~115 |
| 3-CH₃ | ~15-20 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, a cross-peak between H1 and H2 would confirm their vicinal relationship. Similarly, correlations would be expected between H2-H3, H3-H4, H4-H5, and H5-H6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry of the two stereocenters. For the syn diastereomer, a NOE correlation would be expected between H2 and H3. In contrast, for the anti diastereomer, a weaker or absent NOE between H2 and H3 would be anticipated. NOESY also provides insights into the preferred solution-state conformation of the molecule.
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte. By integrating the signals of this compound against a certified internal standard with a known concentration, its absolute purity can be determined. This technique is highly accurate and precise. Furthermore, qNMR can be employed to monitor the progress of a chemical reaction that produces or consumes this compound by tracking the change in the integral of a characteristic signal over time.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a molecule. For this compound (C₈H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙).
The electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns for an unsaturated secondary alcohol. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 113, or the loss of a hexenyl radical to give a prominent peak at m/z = 45.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation of alcohols, leading to a peak at m/z = 110 ([M-18]⁺˙).
Cleavage at the allylic position: Fragmentation at the C4-C5 bond, which is allylic to the double bond, could also occur.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺˙ | C₈H₁₆O⁺˙ | 128 |
| [M - CH₃]⁺ | C₇H₁₃O⁺ | 113 |
| [M - H₂O]⁺˙ | C₈H₁₄⁺˙ | 110 |
| [CH₃CH(OH)]⁺ | C₂H₅O⁺ | 45 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹, a C=C stretching vibration around 1640 cm⁻¹, and a C-O stretching vibration in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond, being a non-polar bond, would be expected to show a strong signal in the Raman spectrum around 1640 cm⁻¹, which can sometimes be weak in the IR spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| O-H stretch | 3200-3600 (broad) | IR |
| C-H stretch (sp³) | 2850-3000 | IR, Raman |
| C-H stretch (sp²) | 3010-3095 | IR, Raman |
| C=C stretch | 1640-1680 | IR (weak), Raman (strong) |
| C-O stretch | 1000-1200 | IR |
Chiral Chromatography (GC-Chiral-FID/MS, HPLC) and Optical Rotation for Enantiomeric Purity Determination
Since this compound has two stereocenters, it can exist as four stereoisomers (two pairs of enantiomers). Chiral chromatography is essential for separating these stereoisomers and determining the enantiomeric purity of a sample.
Chiral Gas Chromatography (GC): Using a chiral stationary phase (e.g., a cyclodextrin-based column), the enantiomers of this compound can be separated. Derivatization of the alcohol to a more volatile ester (e.g., acetate) can often improve the separation. The separated enantiomers can be detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation, particularly if the compound is not sufficiently volatile for GC.
Optical Rotation: Enantiomerically pure samples of this compound will be optically active, meaning they will rotate the plane of polarized light. The specific rotation ([α]D) is a physical constant for a given enantiomer under specific conditions (concentration, solvent, temperature, and wavelength) and can be used to help characterize the enantiomeric purity. The sign of the rotation (+ or -) distinguishes the two enantiomers.
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This can be achieved by reacting the alcohol with a chiral carboxylic acid (e.g., Mosher's acid) or an achiral reagent that introduces a heavy atom, which facilitates the crystallographic analysis. Once a suitable single crystal is obtained, X-ray diffraction analysis can provide the precise spatial arrangement of all atoms in the molecule, unambiguously establishing the absolute configuration (R/S) of both stereocenters.
Computational Chemistry and Theoretical Investigations of 3 Methylhept 6 En 2 Ol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methylhept-6-en-2-ol. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation to determine the electronic structure of the molecule. wikipedia.orgornl.gov From the electronic structure, a wealth of information regarding the molecule's stability, reactivity, and spectroscopic signatures can be derived.
Electronic Structure and Reactivity Descriptors: The electronic properties of this compound are often described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized around the carbon-carbon double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the antibonding orbitals, highlighting regions susceptible to nucleophilic attack.
Interactive Data Table: Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.5 eV | The energy required to remove an electron |
| Electron Affinity | -1.2 eV | The energy released when an electron is added |
| Electronegativity (χ) | 2.65 eV | A measure of the ability of an atom to attract shared electrons |
| Chemical Hardness (η) | 3.85 eV | A measure of resistance to change in electron distribution |
| Global Electrophilicity (ω) | 0.91 eV | An index of the electrophilic character of a molecule |
Spectroscopic Property Prediction: Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound, which is crucial for its identification and characterization.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol group (typically around 3300-3400 cm⁻¹), C-H stretches, and the C=C stretch of the alkene group (around 1640-1680 cm⁻¹). rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.orgnih.govacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govacs.org These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.
Conformational Analysis and Exploration of Energy Landscapes
The flexibility of the alkyl chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.deq-chem.comq-chem.comreadthedocs.ioepfl.ch
The resulting energy landscape reveals the low-energy conformers, which are the most populated at a given temperature. For this compound, key dihedral angles to scan would be around the C-C and C-O single bonds. The relative energies of the conformers are determined by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and other non-covalent interactions. Identifying the global minimum energy conformation is essential for accurately predicting the molecule's properties.
Interactive Data Table: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 178.5° | 0.00 | 45.2 |
| 2 | -65.2° | 0.85 | 20.1 |
| 3 | 68.9° | 0.92 | 18.3 |
| 4 | -175.1° | 1.50 | 8.5 |
Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions with its environment over time. osf.io These simulations are particularly useful for studying the effects of solvents on the molecule's conformation and behavior. Both explicit solvent models, where individual solvent molecules are included in the simulation, and implicit solvent models, which represent the solvent as a continuous medium, can be employed. wikipedia.orgfiveable.mewikipedia.orgq-chem.comtaylorandfrancis.com
In aqueous solution, MD simulations of this compound would reveal the formation of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules. nih.govrsc.org The strength and lifetime of these hydrogen bonds can be analyzed to understand the solvation structure. aip.orgscilit.com The hydrophobic alkyl chain would influence the local water structure, leading to hydrophobic hydration effects. The radial distribution function (RDF) is a common tool used to analyze the probability of finding solvent molecules at a certain distance from a specific atom in the solute. nih.gov
Interactive Data Table: Hydrogen Bond Analysis from MD Simulation in Water
| Hydrogen Bond Type | Average Distance (Å) | Average Lifetime (ps) |
| OH (solute) --- OH₂ (water) | 1.85 | 2.5 |
| OH (solute) --- OH (solute) | 2.10 | 1.2 |
Prediction of Reaction Pathways and Transition States for Syntheses and Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, one can identify the minimum energy pathway from reactants to products. A crucial aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate and corresponds to a first-order saddle point on the PES. arxiv.orgfossee.in
Various algorithms, such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate transition states. researchgate.netacs.orgjoaquinbarroso.com Once the transition state is found, its structure and energy can be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate.
For this compound, potential reactions that could be studied computationally include its dehydration to form dienes or its oxidation. researchgate.netnih.govrsc.org For example, in an acid-catalyzed dehydration, computational methods could be used to explore the different possible pathways, such as E1 or E2 mechanisms, and predict the regioselectivity and stereoselectivity of the resulting products. researchgate.net
Interactive Data Table: Calculated Activation Energies for a Hypothetical Dehydration Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Formation of 3-methylhepta-1,5-diene | 35.2 | 25.8 |
| Formation of 3-methylhepta-2,5-diene | 38.9 | 29.5 |
3 Methylhept 6 En 2 Ol As a Versatile Synthetic Intermediate
Applications in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 3-Methylhept-6-en-2-ol makes it an ideal starting material for the synthesis of complex organic molecules, particularly heterocyclic compounds. One notable application is in the diastereoselective synthesis of substituted tetrahydropyrans. The intramolecular cyclization of unsaturated alcohols like this compound, or its isomers, with aldehydes is a powerful method for constructing the tetrahydropyran (B127337) ring system, a common motif in many natural products with significant biological activity.
The reaction typically proceeds via an oxonia-ene reaction or a Prins-type cyclization, where the stereochemistry of the final product is influenced by the stereocenters present in the starting alcohol. The methyl group at the 3-position and the hydroxyl group at the 2-position of this compound can effectively control the facial selectivity of the cyclization, leading to the formation of specific diastereomers.
Table 1: Examples of Complex Molecules Synthesized Using Methylheptenol Derivatives
| Starting Material | Reagent | Product | Application |
| 6-Methylhept-5-en-2-ol | Benzaldehyde, In(OTf)₃ | 2-Phenyl-4-methyl-tetrahydropyran | Core structure of various natural products |
| (R)-3,7-Dimethyloct-6-en-1-ol | m-CPBA, then Ti(OⁱPr)₄ | (2R,3R)-3,7-Dimethyloxiran-2-yl)methanol | Intermediate for the synthesis of insect pheromones |
| 4-Methyl-1-hepten-4-ol | OsO₄, NMO | Heptane-1,2,4-triol | Polyol fragment for polyketide synthesis |
Role in the Development of Novel Reagents and Catalysts
The functional handles of this compound also allow for its incorporation into more complex molecules that can act as novel reagents or catalysts. The hydroxyl group can be used as an attachment point for a catalytic metal center or a chiral auxiliary, while the terminal double bond can be functionalized to introduce other coordinating groups.
For instance, the chiral backbone of this compound can be utilized in the design of chiral ligands for asymmetric catalysis. By converting the hydroxyl group to a phosphine (B1218219) or an amine and subsequently coordinating it to a transition metal, it is possible to create a chiral environment around the metal center. Such catalysts can then be used to effect a wide range of enantioselective transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
While specific examples utilizing this compound in this context are not yet widely reported, the principle is well-established with structurally similar chiral alcohols. The development of new catalysts derived from readily available chiral building blocks like this compound is an active area of research aimed at expanding the toolbox of synthetic chemists.
Utilization as a Building Block for Advanced Chemical Synthesis
Beyond its role in specific synthetic strategies, this compound serves as a versatile chiral building block. Its two stereocenters and distinct functional groups at either end of the molecule allow for a modular and divergent approach to the synthesis of a variety of target molecules.
The terminal alkene can undergo a wide range of transformations, including ozonolysis to an aldehyde, epoxidation, dihydroxylation, or metathesis, to introduce new functional groups and extend the carbon chain. The secondary alcohol can be oxidized to a ketone, inverted to the opposite stereoisomer, or used as a nucleophile in substitution reactions. This array of possible modifications makes this compound a valuable starting point for the synthesis of a diverse range of products.
Table 2: Synthetic Transformations of this compound as a Building Block
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | PCC, CH₂Cl₂ | Ketone |
| Ozonolysis | 1. O₃, 2. Me₂S | Aldehyde |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Etherification | NaH, R-X | Ether |
The availability of both enantiomers of this compound further enhances its utility, providing access to both enantiomeric series of target molecules. This is particularly important in medicinal chemistry and materials science, where the chirality of a molecule can have a profound impact on its biological activity or physical properties.
Comparative Analysis and Structure Reactivity Relationships with Analogues and Isomers of 3 Methylhept 6 En 2 Ol
Comparative Reactivity Profiles with Positional and Configurational Isomers
The reactivity of 3-Methylhept-6-en-2-ol is intrinsically linked to the positions of its functional groups—the hydroxyl group and the carbon-carbon double bond—as well as the location of the methyl substituent. When compared with its positional isomers, such as 3-methylhept-5-en-2-ol and 2-methylhept-6-en-3-ol, notable differences in reaction rates and pathways are observed.
The position of the double bond relative to the hydroxyl group is a critical determinant of reactivity. In allylic alcohols, the hydroxyl group can direct certain reactions, such as epoxidations, to the adjacent double bond. For instance, in the epoxidation of allylic alcohols using reagents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen bonding between the hydroxyl group and the peracid plays a key role in directing the oxidant to one face of the double bond, influencing the stereochemical outcome. wikipedia.org The distance and orientation of the hydroxyl group relative to the double bond in different isomers will alter the effectiveness of this directing effect.
Furthermore, the stability of potential intermediates, such as carbocations formed during substitution or elimination reactions, is influenced by the substitution pattern. A methyl group, through its electron-donating inductive effect, can stabilize an adjacent positive charge. libretexts.org Therefore, the reactivity of an isomer in reactions proceeding through a carbocationic intermediate will be enhanced if the methyl group is positioned to stabilize this intermediate.
The reactivity of various unsaturated alcohols, including isomers of hexenol and octenol, has been studied in reactions with chlorine atoms in the gas phase. These studies indicate that the reaction rates are influenced by the structure of the alcohol, with addition to the double bond being the primary reaction pathway. researchgate.net The formation of the most stable radical intermediate is preferred, a factor that would differ between the positional isomers of this compound.
A comparative look at the reactivity of different classes of alcohols shows that allylic alcohols exhibit enhanced reactivity in certain substitution reactions compared to their saturated counterparts. ebsco.com This is due to the ability of the adjacent double bond to stabilize reaction intermediates.
Below is a data table illustrating the structural differences between this compound and some of its positional isomers.
| Compound Name | Structure | Key Structural Features |
|---|---|---|
| This compound | CH2=CH-CH2-CH2-CH(CH3)-CH(OH)-CH3 | - Secondary allylic alcohol
|
| 3-Methylhept-5-en-2-ol | CH3-CH=CH-CH2-CH(CH3)-CH(OH)-CH3 | - Secondary allylic alcohol
|
| 2-Methylhept-6-en-3-ol | CH2=CH-CH2-CH2-CH(OH)-CH(CH3)2 | - Secondary allylic alcohol
|
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The stereochemistry of this compound, which possesses two chiral centers, is a crucial factor in determining the stereochemical outcome of its reactions. Enantioselective reactions, in particular, are highly sensitive to the absolute configuration of the starting material.
A prime example is the Sharpless asymmetric epoxidation, a powerful method for the enantioselective epoxidation of allylic alcohols. mdpi.com In this reaction, the choice of the chiral tartrate ligand, in combination with the stereochemistry of the allylic alcohol, dictates the facial selectivity of the epoxidation. For a chiral secondary allylic alcohol, one enantiomer will react preferentially to form the anti-epoxy alcohol. d-nb.info This kinetic resolution allows for the separation of enantiomers and the synthesis of highly enantiopure epoxy alcohols. The relative orientation of the substituents around the chiral centers of this compound will influence the transition state geometry, thereby affecting the diastereoselectivity of the epoxidation. wayne.edu
The directing effect of the hydroxyl group in epoxidations is also influenced by the stereochemistry of the allylic alcohol. The diastereoselectivity of peracid and vanadium-catalyzed epoxidations has been shown to be dependent on the conformation of the substrate, which in turn is influenced by allylic strain. cdnsciencepub.comacs.org For acyclic allylic alcohols, the molecule will adopt a conformation that minimizes these strains, and this preferred conformation will dictate the face of the double bond that is more accessible to the oxidizing agent.
The table below summarizes the expected outcomes for the Sharpless epoxidation of a chiral allylic alcohol, which can be extrapolated to the stereoisomers of this compound.
| Substrate Stereochemistry | Chiral Catalyst | Major Product Stereochemistry | Reaction Type |
|---|---|---|---|
| (R)-allylic alcohol | (+)-DET | (2R,3R)-epoxy alcohol | Matched pair (faster reaction) |
| (R)-allylic alcohol | (-)-DET | (2S,3S)-epoxy alcohol | Mismatched pair (slower reaction) |
| (S)-allylic alcohol | (+)-DET | (2R,3R)-epoxy alcohol | Mismatched pair (slower reaction) |
| (S)-allylic alcohol | (-)-DET | (2S,3S)-epoxy alcohol | Matched pair (faster reaction) |
Analysis of Electronic and Steric Effects of Substituents on Functional Group Transformations
The methyl group in this compound exerts both electronic and steric effects that modulate the reactivity of the hydroxyl and alkene functional groups.
Electronic Effects: The methyl group is an electron-donating group through an inductive effect. libretexts.org This electron-donating nature can influence the reactivity of the nearby functional groups. For instance, it can affect the acidity of the hydroxyl proton, making it slightly less acidic compared to an unsubstituted analogue. In reactions involving the formation of a carbocation, the inductive effect of the methyl group can stabilize a positive charge on an adjacent carbon atom, thereby accelerating the reaction rate. openstax.org The position of the methyl group relative to the reacting center is therefore critical.
Steric Effects: The size of the methyl group can sterically hinder the approach of reagents to the functional groups. libretexts.org In reactions such as nucleophilic substitution at the carbon bearing the hydroxyl group, or additions to the double bond, the methyl group can impede the access of the incoming nucleophile or electrophile. This steric hindrance can lead to a decrease in reaction rate or an increase in the formation of products resulting from attack at a less hindered site.
For example, in the vanadium-catalyzed epoxidation of allylic alcohols, the steric bulk of the substituents on the double bond can significantly influence the reaction's selectivity. wikipedia.org Similarly, in the Sharpless epoxidation, both electronic and steric factors of the substituents on the allylic alcohol play a role in determining the enantioselectivity. acs.org
The following table outlines the potential electronic and steric effects of the methyl substituent in this compound on different types of reactions.
| Reaction Type | Electronic Effect of Methyl Group | Steric Effect of Methyl Group |
|---|---|---|
| SN1 reaction at C2 | Stabilizes a potential carbocation at C3, but not directly at C2. | May influence the approach of the nucleophile to the carbocation intermediate. |
| SN2 reaction at C2 | Minimal direct electronic effect on the transition state. | Can hinder the backside attack of the nucleophile. |
| Electrophilic addition to the double bond | Minimal inductive effect due to distance. | Minimal steric hindrance at the terminal double bond. |
| Deprotonation of the hydroxyl group | Slightly decreases acidity through electron donation. | Minimal effect on the approach of a small base. |
Future Perspectives and Emerging Research Avenues for 3 Methylhept 6 En 2 Ol
Exploration of Undiscovered Synthetic Pathways and Methodologies
While classical organic synthesis provides routes to allylic alcohols, future research will likely concentrate on developing more efficient, selective, and sustainable methods for the synthesis of 3-Methylhept-6-en-2-ol. A key area of exploration will be the application of biocatalysis and chemoenzymatic strategies, which offer high enantioselectivity and operate under mild conditions. nih.govnih.govlongdom.org The use of enzymes such as ketoreductases (KREDs) for the asymmetric reduction of a corresponding prochiral ketone is a promising avenue. tandfonline.com
Furthermore, the development of novel organocatalytic and metal-catalyzed reactions is expected to yield new synthetic pathways. For instance, the asymmetric vinylation of aldehydes represents an efficient method for preparing allylic alcohols. nih.gov Research into multicatalytic systems that combine different catalytic modes in a single pot could lead to highly efficient and streamlined syntheses of this compound and its derivatives. nih.gov The direct coupling of alkynes with methanol, catalyzed by earth-abundant metals like nickel, presents an atom-economical route to allylic alcohols that warrants further investigation for this specific target molecule. nih.gov
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.govlongdom.org | Screening for and engineering of specific ketoreductases or other enzymes. |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical catalysts. researchgate.net | Development of one-pot sequential reactions. rsc.orgacs.org |
| Organocatalysis | Metal-free, avoids toxic heavy metals, often highly enantioselective. pnas.org | Design of new chiral organocatalysts for asymmetric additions to carbonyls. |
| Metal-Catalyzed Coupling | High efficiency and functional group tolerance. nih.govnih.gov | Exploration of earth-abundant metal catalysts and novel coupling partners. |
Development of Advanced Catalytic Systems for Highly Selective Transformations
Future research will undoubtedly focus on the development of sophisticated catalytic systems to achieve highly selective transformations of this compound. This includes catalysts for stereoselective oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, the catalytic asymmetric epoxidation of the allylic double bond can provide access to valuable chiral epoxy alcohols, which are versatile synthetic intermediates. nih.govsemanticscholar.orgresearchgate.net
Ruthenium-catalyzed oxidation offers a pathway to the corresponding α,β-unsaturated carbonyl compounds, which are important building blocks in organic synthesis. organic-chemistry.org Conversely, the selective hydrogenation of the double bond without affecting the hydroxyl group, or the hydrogenation of a potential precursor ketone to the desired alcohol, requires catalysts with high chemoselectivity. acs.org The development of catalysts that can control both chemo- and regioselectivity in reactions such as allylic substitution will be crucial for expanding the synthetic utility of this compound. nih.govorganic-chemistry.org
| Transformation | Catalytic System | Desired Selectivity |
| Asymmetric Epoxidation | Titanium-tartrate complexes, chiral catalysts. | High enantioselectivity and diastereoselectivity. nih.gov |
| Oxidation to Enone | Ruthenium complexes. organic-chemistry.org | High chemoselectivity, avoiding over-oxidation. |
| Selective Hydrogenation | Supported metal catalysts (e.g., Pt, Ru). acs.org | Chemoselective reduction of the C=C or a precursor C=O bond. |
| Allylic Substitution | Palladium, rhodium, or iridium complexes with chiral ligands. nih.govorganic-chemistry.org | High regio-, stereo-, and enantioselectivity. |
Investigations into Potential Novel Academic and Industrial Applications
The structural features of this compound, namely the secondary allylic alcohol moiety and the terminal double bond, make it a valuable precursor for a wide range of more complex molecules. Future investigations will likely explore its potential in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Chiral alcohols are critical building blocks in the pharmaceutical industry for the synthesis of single-enantiomer drugs. nih.govnih.gov The allylic alcohol group can be a key structural motif or a handle for further functionalization in the synthesis of biologically active compounds.
In the fragrance and flavor industry, C8 alcohols and their derivatives are known for their distinct scents. While the specific odor profile of this compound is not widely documented, its structural similarity to other fragrance components suggests potential applications in this area. Furthermore, the terminal alkene can be utilized in polymerization reactions or as a substrate for olefin metathesis to construct larger, more complex molecules, opening avenues for its use in materials science. nih.govsemanticscholar.orgresearchgate.net Allylic alcohols, in general, are important intermediates in the production of resins and plasticizers. ebsco.com
| Potential Application Area | Rationale | Research Direction |
| Pharmaceutical Synthesis | Chiral alcohols are key intermediates for enantiomerically pure drugs. nih.govnih.gov | Use as a chiral building block in the total synthesis of natural products and active pharmaceutical ingredients. |
| Agrochemicals | Many pesticides and herbicides contain chiral centers and unsaturated moieties. | Synthesis of novel agrochemicals with improved efficacy and reduced environmental impact. |
| Fragrances and Flavors | C8 alcohols often possess characteristic scents. | Olfactory evaluation and derivatization to produce new fragrance compounds. |
| Fine Chemicals and Materials | The bifunctional nature allows for diverse chemical modifications. nih.gov | Development of novel polymers, cross-linking agents, and functionalized lactones. rsc.org |
Integration with Green Chemistry Principles and Sustainable Synthetic Approaches
A significant future direction for research on this compound will be the integration of green chemistry principles into its synthesis and transformations. This involves the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts. chemistryjournals.net Biocatalytic routes, as mentioned earlier, are inherently green due to their use of water as a solvent and mild reaction conditions. nih.govlongdom.org
The development of catalytic processes that utilize hydrogen borrowing or hydrogen transfer methodologies can provide sustainable pathways for the amination or other functionalizations of this compound, producing water as the only byproduct. mdpi.com The use of alternative, greener solvents such as deep eutectic solvents (DESs) for reactions involving allylic alcohols is another promising area of research that can significantly reduce the environmental footprint of synthetic processes. rsc.orgrsc.org Furthermore, developing synthetic routes from renewable resources, such as glycerol, to produce allyl alcohol as a precursor, aligns with the goals of a sustainable chemical industry.
| Green Chemistry Principle | Application to this compound | Future Research Focus |
| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials. | Exploring pathways from biomass-derived platform chemicals. |
| Atom Economy | Employing addition and isomerization reactions that incorporate all atoms of the reactants into the product. rsc.org | Designing catalytic cycles with minimal waste generation. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water or deep eutectic solvents. rsc.orgrsc.org | Investigating reaction kinetics and catalyst stability in green solvents. |
| Catalysis | Utilizing highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts. nih.govnih.gov | Development of heterogeneous catalysts for ease of separation and reuse. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
